molecular formula C22H28ClN5O B2515857 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 898459-91-1

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2515857
CAS No.: 898459-91-1
M. Wt: 413.95
InChI Key: BXBYDGFHHXDFCU-UHFFFAOYSA-N
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Description

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C22H28ClN5O and its molecular weight is 413.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds related to 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone often involves the synthesis of azole-containing piperazine derivatives, exploring their potential biological activities. For instance, Gan, Fang, and Zhou (2010) synthesized a series of azole-containing piperazine derivatives, showing moderate to significant antibacterial and antifungal activities, alongside cytotoxic activities against certain cell lines (Gan, Fang, & Zhou, 2010).

Biological Activities and Potential Applications

  • Antibacterial and Antifungal Properties : These derivatives exhibit a range of antimicrobial efficacies. For instance, some sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties were investigated for their antimicrobial properties, showing activity against various gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

  • Anticancer Potential : Certain derivatives have been evaluated for their antitumor activities. For example, Yurttaş, Demirayak, Ilgın, and Atlı (2014) investigated a series of 1,2,4-triazine derivatives bearing the piperazine amide moiety for their potential anticancer activities against breast cancer cells, highlighting compounds with promising antiproliferative agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

  • Mechanism of Action Studies : Explorations into the mechanisms of action for these compounds, such as understanding their interaction with biological targets and pathways, are crucial for developing potential therapeutic agents. Investigations include the study of hydrogen-bonding patterns in enaminones, which provides insights into the structural basis of their biological activities (Balderson, Fernandes, Michael, & Perry, 2007).

Properties

IUPAC Name

1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O/c23-19-7-5-18(6-8-19)17-22(29)28-15-13-27(14-16-28)21-10-9-20(24-25-21)26-11-3-1-2-4-12-26/h5-10H,1-4,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBYDGFHHXDFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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